2-Etinil-1-benzofurano

Descripción general

Descripción

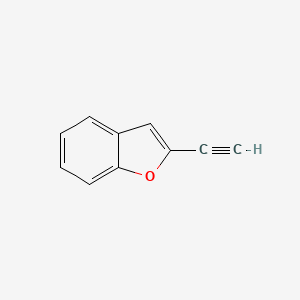

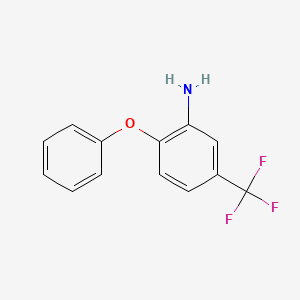

2-Ethynyl-1-benzofuran is a chemical compound with the molecular formula C10H6O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent studies. For instance, a new series of benzofuran derivatives has been synthesized, with their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another study reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, which could be converted into a sophisticated molecule for drug production .Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1-benzofuran can be analyzed using various methods. For instance, the InChI string representation of the molecule isInChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-1-benzofuran include a molecular weight of 142.15 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, and a topological polar surface area of 13.1 Ų .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzofurano han mostrado actividades anticancerígenas significativas. Por ejemplo, ciertos benzofuranos sustituidos pueden inhibir el crecimiento celular en varias células cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . Es plausible que el 2-Etinil-1-benzofurano pueda explorarse para propiedades anticancerígenas similares.

Actividad Antimicrobiana

En los últimos años, se han diseñado y sintetizado compuestos de benzofurano con actividad antimicrobiana contra diversas cepas como S. aureus y MRSA . El this compound también puede tener potencial en este campo debido a su similitud estructural.

Desarrollo de Fármacos Terapéuticos

Se han descubierto nuevos compuestos macrocíclicos de benzofurano con actividad antiviral contra la hepatitis C y se espera que sean fármacos terapéuticos efectivos . La investigación sobre el this compound podría descubrir aplicaciones terapéuticas similares.

Compuestos Líderes para Fármacos

Los compuestos de benzofurano se consideran posibles compuestos líderes naturales para fármacos debido a sus actividades biológicas y aplicaciones potenciales en muchos aspectos . El this compound podría servir como un compuesto líder en el descubrimiento de fármacos.

Mecanismo De Acción

Target of Action

Benzofuran compounds, including 2-Ethynyl-1-benzofuran, are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 2-Ethynyl-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on the development of benzofuran derivatives as antimicrobial agents and the total synthesis of natural products containing benzofuran rings .

Análisis Bioquímico

Biochemical Properties

2-Ethynyl-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 2-Ethynyl-1-benzofuran, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific enzymes or proteins, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

2-Ethynyl-1-benzofuran has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with specific signaling pathways and inducing apoptosis . Additionally, 2-Ethynyl-1-benzofuran may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-Ethynyl-1-benzofuran involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives can inhibit specific enzymes involved in cancer cell proliferation, thereby preventing tumor growth . Additionally, 2-Ethynyl-1-benzofuran may activate certain signaling pathways that lead to apoptosis or other cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethynyl-1-benzofuran can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-Ethynyl-1-benzofuran in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Ethynyl-1-benzofuran vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-tumor or antibacterial activity. At high doses, it may cause toxic or adverse effects . For example, benzofuran derivatives have been shown to induce dose-related elevations in extracellular dopamine and serotonin in the brain, leading to behavioral changes in animal models . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-Ethynyl-1-benzofuran is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, benzofuran derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to their biological activity . Understanding the metabolic pathways of 2-Ethynyl-1-benzofuran is crucial for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of 2-Ethynyl-1-benzofuran within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, 2-Ethynyl-1-benzofuran may accumulate in certain tissues or cellular compartments, influencing its localization and activity. Understanding these processes is essential for optimizing the delivery and efficacy of 2-Ethynyl-1-benzofuran in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Ethynyl-1-benzofuran can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzofuran derivatives may localize to the mitochondria, where they can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of 2-Ethynyl-1-benzofuran is important for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-ethynyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJXCBVOHBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549990 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39165-03-2 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Cyclohexylamino)methyl]cyclohexan-1-ol](/img/structure/B1367562.png)

![2-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1367563.png)

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1367564.png)

![3-[(4-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1367566.png)